![molecular formula C19H18N2O2S2 B2369391 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate CAS No. 1396709-88-8](/img/structure/B2369391.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Properties
Thiazole derivatives have been reported to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by pain and inflammation.
Antimicrobial and Antifungal Applications
Thiazole compounds have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole derivatives have also been found to possess antiviral properties . This could make them valuable in the development of new antiviral drugs.
Neuroprotective Effects
Thiazole compounds have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests potential applications in cancer treatment.
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, which are similar to the compound , have been designed and synthesized as potential anti-Parkinsonian agents .
Anti-tubercular Compounds
Recent synthetic developments have highlighted the potential of benzothiazole based compounds as anti-tubercular agents . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit cox-1 inhibitory activity .
Mode of Action
Based on the structure and the known activities of similar compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-inflammatory activities, suggesting that they may affect pathways related to inflammation .
Result of Action
Similar compounds have been found to exhibit weak cox-1 inhibitory activity , which could result in anti-inflammatory effects.
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-benzylsulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c22-18(13-24-12-14-6-2-1-3-7-14)23-15-10-21(11-15)19-20-16-8-4-5-9-17(16)25-19/h1-9,15H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDMCJUQJFZUHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CSCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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